molecular formula C13H11ClN2O4 B8279594 5-Chloro-1-(4-methoxy-benzyl)-3-nitro-1H-pyridin-2-one

5-Chloro-1-(4-methoxy-benzyl)-3-nitro-1H-pyridin-2-one

Cat. No.: B8279594
M. Wt: 294.69 g/mol
InChI Key: PTXAHGOEFBRWDE-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methoxy-benzyl)-3-nitro-1H-pyridin-2-one is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-one

InChI

InChI=1S/C13H11ClN2O4/c1-20-11-4-2-9(3-5-11)7-15-8-10(14)6-12(13(15)17)16(18)19/h2-6,8H,7H2,1H3

InChI Key

PTXAHGOEFBRWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared in analogy to the procedure described for example 1 but using 5-chloro-3-nitropyridin-2-ol and 4-methoxybenzyl chloride. The reaction was stirred for 1 h at 80° C. The residue was purified by silica gel column chromatography (CH2Cl2/EtOAc, 8:2). tR: 0.91 min (LC-MS 4); ESI-MS: 295.2 [M+H]+ (LC-MS 4); Rf=0.59 (hexane/EtOAc, 1:1).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-3-nitropyridin-2-ol (12 g, 68.8 mmol) in DMF (80 ml) was added in several portions NaH (3.30 g, 83 mmol) at 0° C. The reaction mixture was stirred in the ice-bath for 2 hours. Then 4-methoxybenzyl chloride (11.19 ml, 83 mmol) was added and the reaction mixture was heated at 80° C. for 1 hour. The reaction mixture was quenched with aqueous saturated NaHCO3 solution and extracted twice with EtOAc. The organic layers were washed with brine, combined, dried over sodium sulphate, filtered and evaporated. The crude material was taken up in n-heptane/AcOEt 10:1 and the suspension was kept in the sonic bath for 10 minutes. After filtration the filtrate was washed with n-heptane and dried in vacuum to obtain 11.84 g (40.2 mmol, 58.4% yield) of the title compound as a greenish solid. LCMS: (M+H)=295; tR=0.94 min (LC-MS 4). 1H-NMR (d6-DMSO, 400 MHz) 8.72 (d, 1H) 8.56 (d, 1H) 7.36 (d, 2H) 6.94 (d, 2H) 5.13 (s, 2H) 3.74 (s, 3H).
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12 g
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3.3 g
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80 mL
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11.19 mL
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Yield
58.4%

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